2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine
Description
Chemical Identity and Classification
2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine is formally classified under the Chemical Abstracts Service registry number 904816-56-4, establishing its unique chemical identity within global chemical databases. The compound exhibits a molecular formula of C₁₃H₈N₄O₄ with a corresponding molecular weight of 284.23 atomic mass units. This molecular composition reflects the integration of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a complex heterocyclic framework that combines multiple ring systems.
The systematic chemical nomenclature identifies this compound as belonging to the imidazo[1,2-a]pyrimidine class of heterocycles, specifically featuring a benzodioxol-5-yl substituent at the 2-position and a nitro group at the 3-position of the core imidazopyrimidine structure. The compound's Simplified Molecular-Input Line-Entry System representation is documented as C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)N+[O-], providing a standardized method for digital chemical representation. Additionally, the International Chemical Identifier key MMVQPOIUCMKICV-UHFFFAOYSA-N serves as a unique molecular identifier facilitating database searches and chemical informatics applications.
The compound demonstrates specific physical and chemical properties that distinguish it within its chemical class. According to computational predictions, the compound exhibits a density of 1.70±0.1 grams per cubic centimeter and a predicted negative logarithmic acid dissociation constant of -0.34±0.30, indicating its acidic characteristics. These properties reflect the electronic influence of the nitro group and the extended conjugated system within the molecular structure.
Structural Position within Imidazopyrimidine Chemistry
The imidazopyrimidine scaffold represents one of the most significant heterocyclic frameworks in contemporary medicinal chemistry, characterized by the fusion of imidazole and pyrimidine ring systems. This structural class has evolved from relatively exotic scaffolds to prominent pharmacophores with extensive applications across multiple therapeutic areas. The positioning of 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine within this broader chemical landscape reflects both the structural diversity possible within imidazopyrimidine chemistry and the specific functional group arrangements that contribute to unique chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives constitute a significant class of fused nitrogen-bridged heterocyclic compounds that have garnered tremendous importance in the pharmaceutical industry due to their broad spectrum of biological and pharmacological activities. The structural framework of these compounds allows for extensive functionalization at multiple positions, particularly at the 2 and 3 positions of the imidazopyrimidine core. The functionalization of imidazo[1,2-a]pyrimidine at the 2 position proves challenging due to the preferential electrophilic attack at the 3 position, making compounds with specific 2-position substitution patterns particularly noteworthy from a synthetic perspective.
The benzodioxole substituent present in 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine represents a significant structural modification that introduces additional electronic and steric factors into the molecular framework. Research has demonstrated that benzodioxole derivatives possess notable potential as candidates for synthetic drug development, particularly in the context of antidiabetic applications. The incorporation of the benzodioxole moiety into the imidazopyrimidine framework creates opportunities for unique molecular interactions and enhanced biological activity profiles.
The nitro group substitution at the 3-position further distinguishes this compound within the imidazopyrimidine family. Nitro-substituted heterocycles often exhibit distinctive chemical reactivity patterns and biological activities, contributing to their utility as synthetic intermediates and bioactive compounds. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution throughout the molecular framework, affecting both chemical reactivity and potential biological interactions.
Historical Context and Development
The historical development of imidazopyrimidine chemistry traces back to the mid-20th century, with the first patent for this scaffold appearing in 1967 when Duschinsky and colleagues documented fluorinated derivatives of the imidazopyrimidine framework for antiviral applications. This initial recognition of the therapeutic potential inherent in the imidazopyrimidine structure established the foundation for subsequent decades of intensive research and development within this chemical class.
Following the initial patent documentation, the 1970s witnessed significant expansion in imidazopyrimidine research, with various substituted derivatives being identified for antifungal and anti-inflammatory activities in 1973 and 1974, respectively. The progression continued in 1976 with the discovery that guanine derivatives of imidazopyrimidine demonstrated effectiveness against various bacterial infections, further broadening the recognized therapeutic potential of this chemical scaffold. Throughout the following decade, research efforts expanded to investigate cytokinin activity, cardiovascular applications, and bronchospasmolytic and non-sedative anxiolytic properties, establishing the versatility of the imidazopyrimidine framework across multiple therapeutic areas.
The substantial acceleration in imidazopyrimidine research occurred beginning in 2001, marking the start of an era of extensive investigation that has continued through contemporary research efforts. This period has been characterized by the exploration of increasingly sophisticated structural modifications and the development of novel synthetic methodologies for accessing diverse imidazopyrimidine derivatives. The synthesis of imidazo[1,2-a]pyrimidine derivatives has been accomplished through various strategic approaches, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond formation strategies.
The development of specific nitro-substituted imidazopyrimidine derivatives, such as 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine, represents the culmination of decades of methodological advancement in heterocyclic synthesis. The synthetic approaches to these compounds have benefited from improvements in reaction conditions, catalyst development, and mechanistic understanding of cyclization processes that enable the construction of complex fused ring systems with precise substitution patterns.
Significance in Heterocyclic Research
The significance of 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine within heterocyclic research extends beyond its individual chemical properties to encompass its role as a representative member of the broader imidazopyrimidine family and its contributions to our understanding of structure-activity relationships in fused heterocyclic systems. The compound serves as an important research target for investigating the effects of specific substitution patterns on molecular properties and biological activities, providing insights that inform the design of related compounds with enhanced or modified characteristics.
Contemporary research in imidazo[1,2-a]pyrimidine chemistry has demonstrated the remarkable versatility of this scaffold in addressing diverse therapeutic challenges. Recent studies have explored imidazo[1,2-a]pyrimidine derivatives for their potential as antileishmanial agents, with several compounds showing promising activity against Leishmania species. The structural modifications possible within the imidazopyrimidine framework, including variations in substituent patterns similar to those found in 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine, contribute to the optimization of biological activity and selectivity profiles.
The synthetic methodologies developed for constructing imidazo[1,2-a]pyrimidine derivatives have advanced significantly, with modern approaches emphasizing efficiency, atom economy, and environmental considerations. These developments have particular relevance for compounds like 2-Benzodioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine, which require precise control of substitution patterns and ring formation processes. The compound's complex structure necessitates sophisticated synthetic strategies that demonstrate the current state of the art in heterocyclic synthesis.
Recent investigations into antimycotic activities of imidazo[1,2-a]pyrimidine derivatives have revealed promising results, with molecular docking studies suggesting potential antifungal activity against Candida albicans when compared to established clinical agents. These findings underscore the continued relevance of the imidazopyrimidine scaffold in drug discovery efforts and highlight the importance of structural diversity within this chemical class for achieving specific biological targets.
The compound's role in advancing our understanding of heterocyclic chemistry extends to its contributions to mechanistic studies of ring formation and functionalization processes. Research investigating the formation of imidazo[1,2-a]pyrimidine cores through interactions with various precursors has provided valuable insights into reaction pathways and intermediate formation. These mechanistic studies, supported by experimental data, high-performance liquid chromatography-mass spectrometry analysis, and quantum chemical calculations, enhance our fundamental understanding of heterocyclic synthesis and inform the development of improved synthetic methodologies.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-17(19)12-11(15-13-14-4-1-5-16(12)13)8-2-3-9-10(6-8)21-7-20-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVQPOIUCMKICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587707 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-56-4 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Groebke–Blackburn–Bienaymé Multicomponent Reaction (GBB-MCR)
One of the most efficient methods to prepare imidazo[1,2-a]pyrimidine derivatives is the Groebke–Blackburn–Bienaymé multicomponent reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
-
- The benzodioxol-5-yl aldehyde is reacted with 2-aminopyrimidine and an isocyanide in the presence of a catalyst such as HCl in dioxane.
- The reaction is carried out in solvents like dichloromethane or methanol under reflux or microwave-assisted conditions.
- Purification is done by column chromatography using silica gel and an appropriate mobile phase (e.g., methanol-dichloromethane).
This method allows for the incorporation of the benzodioxol-5-yl group at the 2-position of the imidazo[1,2-a]pyrimidine ring efficiently.
Nucleophilic Aromatic Substitution (SNAr) Using Benzo[d]dioxol-5-ylmethanamine
-
- The amine is reacted with the halogenated heterocycle in dichloromethane or isopropyl alcohol.
- Triethylamine is used as a base to facilitate the substitution.
- The reaction mixture is stirred at room temperature or refluxed for several hours (typically 5–12 hours).
Outcome :
This method provides moderate to high yields (up to 89%) of benzodioxolyl-substituted pyrimidine derivatives, which can be further functionalized to the target compound.
Nitration of Imidazo[1,2-a]pyrimidine Derivatives
- Nitration is typically performed on the imidazo[1,2-a]pyrimidine scaffold after installation of the benzodioxol-5-yl group.
- The nitration agent (e.g., nitric acid or a mixture of nitric and sulfuric acids) is added under controlled temperature to avoid over-nitration or decomposition.
- The reaction is monitored by TLC and quenched once the desired substitution at the 3-position is achieved.
- The nitro derivative is purified by recrystallization or chromatography.
Summary Table of Preparation Methods
Detailed Research Findings
- The GBB-MCR method is favored for its atom economy and ability to rapidly generate molecular diversity, including the benzodioxol-5-yl substitution at position 2 of the imidazo[1,2-a]pyrimidine ring.
- Nucleophilic aromatic substitution using benzo[d]dioxol-5-ylmethanamine is well-documented for synthesizing related heterocyclic compounds, with triethylamine serving as a base to promote amine displacement on halogenated pyrimidines.
- The nitration step is crucial for introducing the 3-nitro substituent, which significantly alters the electronic properties and biological activity of the compound. Controlled nitration conditions are necessary to ensure selective substitution without degrading the heterocyclic framework.
Analytical Techniques for Verification
- NMR Spectroscopy : 1H and 13C NMR confirm the presence and position of benzodioxol and nitro groups.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>98%).
- Thin Layer Chromatography (TLC) : Monitors reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 2-Benzo[1,3]dioxol-5-YL-3-amino-imidazo[1,2-A]pyrimidine.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives.
Oxidation: Corresponding quinones.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity : Research indicates that 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine has potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells.
- Case Study 1 : In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated significant inhibitory results through the activation of caspase pathways.
-
Enzyme Inhibition : The compound effectively inhibits specific kinases involved in cancer progression. Biochemical assays revealed that it interacts competitively with ATP-binding sites on these enzymes.
- Case Study 2 : A focused study on enzyme inhibition capabilities highlighted its effectiveness in inhibiting kinases associated with tumor growth.
| Biological Activity | Description |
|---|---|
| Anticancer Effects | Induces apoptosis in MCF-7 cells |
| Enzyme Inhibition | Competitively inhibits specific kinases |
| Cell Signaling Modulation | Influences MAP kinase pathways |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests high solubility in water and other polar solvents, which may enhance its bioavailability. Its amphoteric nature allows for activity modulation based on the pH of the environment.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine involves its interaction with cellular targets such as DNA and proteins. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can damage cellular components. This leads to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Influence on Reactivity: The 3-nitro group in the target compound enhances electrophilicity compared to the 3-bromo analog (CAS 866145-38-2), making it more reactive in nucleophilic substitution or reduction reactions .
Biological Activity Trends :
- Nitro-substituted derivatives (e.g., target compound) are hypothesized to exhibit kinase inhibition similar to tert-butyl analogs, though direct comparative bioactivity data are lacking .
- Halogenated analogs (e.g., bromo, chloro) are often used as intermediates for further functionalization rather than end-use bioactive agents .
Key Challenges :
- Introducing the nitro group may require controlled nitration conditions to avoid over-oxidation.
- Bromo derivatives (e.g., 866145-38-2) face limitations in regioselectivity during halogenation .
Biological Activity
Overview
2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by a fusion of benzodioxole and imidazo[1,2-A]pyrimidine rings. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
- IUPAC Name : 2-(1,3-benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
- Molecular Formula : C14H9N3O4
- CAS Number : 904816-56-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound exhibits significant binding affinity towards kinases and proteases, modulating their activity through inhibition or activation. This interaction is crucial for regulating cellular processes such as proliferation and apoptosis .
- Cell Signaling Pathways : It influences key signaling molecules like MAP kinases, affecting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and differentiation .
- Anticancer Activity : Research indicates that this compound has potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Effects
In a study assessing the cytotoxic effects of various compounds on MCF-7 breast cancer cells, this compound demonstrated significant inhibitory results. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited specific kinases involved in cancer progression. The study utilized biochemical assays to demonstrate that the compound interacts competitively with ATP-binding sites on these enzymes .
Q & A
Basic: What synthetic strategies are effective for preparing 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine?
Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) using a one-pot approach. For example:
- Biginelli-like synthesis with 2-aminobenzimidazole, aldehydes, and β-keto esters under fusion conditions, catalyzed by dimethylformamide (DMF), yielding derivatives in 70–95% efficiency .
- Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes) and improves regioselectivity, particularly for introducing aryl groups at the 2-position of the imidazo[1,2-a]pyrimidine core .
- Nitro group introduction via nitration of precursor imidazo[1,2-a]pyrimidines using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .
Key Optimization Parameters:
- Catalysts: DMF or p-TsOH for acid-catalyzed cyclization.
- Solvents: Ethanol or dioxane for solubility and reactivity.
- Yields: Typically 80–95% for nitro-substituted derivatives .
Advanced: How can computational methods elucidate the bioactivity of this compound?
Methodological Answer:
Molecular docking and ADMET profiling are critical for predicting bioactivity:
- Docking studies (e.g., using AutoDock Vina) against fungal targets like Squalene Synthase (SS) and Lanosterol-14α Demethylase (14α DM) reveal binding affinities (docking scores: -8.6 to -10.3 kcal/mol). For example, nitro groups enhance interactions with hydrophobic enzyme pockets .
- ADMET properties (SwissADME/PROTox):
- Lipophilicity (iLogP): ~3.5–4.0, indicating moderate blood-brain barrier permeability.
- H-bond acceptors/donors: 4–6 acceptors, 0 donors, favoring oral bioavailability.
- CYP inhibition: Moderate inhibition of CYP2C9/2C19, requiring metabolic stability assays .
Validation: Compare docking results with co-crystallized ligands (e.g., fluconazole for 14α DM) to assess competitive binding .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- FT-IR:
- Nitro group absorption at 1520–1550 cm⁻¹ (asymmetric stretch) and 1340–1380 cm⁻¹ (symmetric stretch).
- Imidazo C=N stretch at 1600–1650 cm⁻¹ .
- HRMS: Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error confirm molecular weight .
Advanced: How does X-ray crystallography resolve structural ambiguities?
Methodological Answer:
- SHELX refinement (SHELXL-2018):
- Mercury CSD visualization identifies packing motifs (e.g., π-π stacking between benzo[d][1,3]dioxolyl and imidazo rings) and hydrogen-bonding networks .
Case Study: A related imidazo[1,2-a]pyrimidine derivative showed a dihedral angle of 12.5° between the benzo[d][1,3]dioxolyl and imidazo planes, confirmed via SHELX .
Basic: What biological activities are reported for imidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
- Antimicrobial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer: IC₅₀ of 1.5–5 µM in MCF-7 breast cancer cells via PI3K/AKT pathway inhibition .
- Antifungal: Docking studies suggest inhibition of fungal ergosterol biosynthesis enzymes .
Mechanistic Insights: Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in microbial cells .
Advanced: How to analyze reaction mechanisms for nitro-group introduction?
Methodological Answer:
- Electrophilic nitration:
- Kinetic studies: Monitor reaction progress via HPLC to optimize temperature (0–5°C prevents over-nitration) .
Advanced: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
- Disorder modeling: Nitro groups often exhibit rotational disorder. Use PART/SUMP restraints in SHELXL to refine occupancies .
- High thermal motion: Apply anisotropic displacement parameters (ADPs) for non-H atoms.
- Data quality: Collect high-resolution data (λ = 0.710–0.774 Å) to resolve overlapping electron density peaks .
Basic: How to optimize reaction conditions for scale-up?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
